molecular formula C13H9F2NO B5816767 2,6-difluoro-N-phenylbenzamide

2,6-difluoro-N-phenylbenzamide

Cat. No. B5816767
M. Wt: 233.21 g/mol
InChI Key: AIKOEZLWSYWGMW-UHFFFAOYSA-N
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Description

2,6-difluoro-N-phenylbenzamide is a chemical compound with the molecular formula C13H9F2NO . It is a derivative of benzamide, which is often used in laboratory chemicals .


Synthesis Analysis

The synthesis of 2,6-difluoro-N-phenylbenzamide and its derivatives has been reported in several studies . For instance, one study utilized 2,6-difluorobenzamide as a starting material to synthesize 23 novel benzoylurea derivatives containing a pyrimidine moiety . The structures of these compounds were confirmed using 1H NMR, 13C NMR, 19F NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-phenylbenzamide has been analyzed in several studies . For example, one study reported that the compound formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase (SDH), providing a possible explanation for the mechanism of action between the target compounds and SDH .


Chemical Reactions Analysis

The chemical reactions involving 2,6-difluoro-N-phenylbenzamide have been explored in the context of synthesizing novel benzoylurea derivatives . These reactions involved condensation, acylation, and thioetherification, with yields ranging from 37.3% to 97.5% .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2,6-difluoro-N-phenylbenzamide is the succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

2,6-difluoro-N-phenylbenzamide interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction likely alters the enzyme’s activity, leading to changes in the biochemical pathways it is involved in.

Result of Action

The interaction of 2,6-difluoro-N-phenylbenzamide with SDH leads to changes in cellular metabolism and energy production. This can have a variety of effects at the molecular and cellular levels, potentially influencing cell growth, division, and survival. In particular, the compound has been found to exhibit moderate to good in vitro antifungal activities against several species .

properties

IUPAC Name

2,6-difluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKOEZLWSYWGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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